![molecular formula C10H10Cl2O B2825930 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one CAS No. 39192-57-9](/img/structure/B2825930.png)
3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one
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Overview
Description
3-Chloro-2-chloromethyl-1-propene, also known as 1,1-Bis(chloromethyl)ethylene or Methallyl dichloride, is a compound used in various industrial applications . It’s used as an organic solvent and as an intermediate for the synthesis of organic compounds, pesticides, and as an additive in the textile industry .
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-chloromethyl-1-propene is CH2=C(CH2Cl)2 . Its molecular weight is 125.00 .Chemical Reactions Analysis
A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted . Due to its unsaturated structure, it is highly reactive in the troposphere with OH radical .Physical And Chemical Properties Analysis
This compound has a vapor density of 3.12 (vs air), a refractive index n20/D of 1.4753 (lit.), a boiling point of 138 °C (lit.), and a melting point of -14 °C (lit.). Its density is 1.08 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Chemical Reactions and Mechanisms
- The reactivity of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one in chemical reactions, specifically in Friedel-Crafts alkylations, has been studied, demonstrating the potential for the creation of new compounds through these reactions (Masuda, Nakajima, & Suga, 1983).
- Investigations into the gas-phase elimination kinetics of similar chloroalkanes have provided insights into the mechanisms and kinetics of reactions involving 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one and its analogs (Maldonado et al., 2011).
2. Conformational Analysis
- The conformation of halomethyl ketones, including similar compounds to 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one, has been determined through the temperature dependence of geminal H,H coupling constants, providing valuable information on their structural properties (Ramarao & Bothner‐By, 1976).
3. Asymmetric Synthesis and Catalysis
- The asymmetric synthesis of 3-Chloro-1-phenylpropan-1-one, a related compound, using immobilized Saccharomyces cerevisiae has been explored for producing chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).
- Asymmetric radical reactions in the coordination sphere have been studied using related compounds, indicating potential applications in catalysis and synthetic chemistry (Kameyama & Kamigata, 1989).
4. Biotransformation and Enantioselective Reduction
- Biotransformations of 3-chloro-1-phenylpropan-1-one in yeast cultures have been investigated for the production of specific alcohols, highlighting the enzymatic potential in creating enantioselective compounds (Janeczko & Kostrzewa-Susłow, 2014).
5. Pharmaceutical Synthesis Applications
- The compound has been utilized in the chemoenzymatic synthesis of non-tricyclic antidepressants, showcasing its value as an intermediate in pharmaceutical synthesis (Liu, Hoff, & Anthonsen, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-(chloromethyl)-1-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJAYVWBFICAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201034258 |
Source
|
Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |
CAS RN |
39192-57-9 |
Source
|
Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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